molecular formula C11H17NO B267853 1-[(4-Methylbenzyl)amino]propan-2-ol

1-[(4-Methylbenzyl)amino]propan-2-ol

Cat. No.: B267853
M. Wt: 179.26 g/mol
InChI Key: MDIOFOMFSMYXLT-UHFFFAOYSA-N
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Description

1-[(4-Methylbenzyl)amino]propan-2-ol is a secondary alcohol derivative with an amino group substituted by a 4-methylbenzyl moiety. The compound’s structure allows for diverse substitutions, enabling modulation of physicochemical properties (e.g., lipophilicity, solubility) and biological activity .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-[(4-methylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C11H17NO/c1-9-3-5-11(6-4-9)8-12-7-10(2)13/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

MDIOFOMFSMYXLT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNCC(C)O

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C)O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-[(4-Methylbenzyl)amino]propan-2-ol with structurally related compounds, focusing on synthesis, substituent effects, and pharmacological activities.

Key Observations :

  • Substituent Diversity: The 4-methylbenzyl group in the target compound is replaced with carbazole (Compound 35) or naphthyloxy (dexpropranolol) to enhance target specificity.
  • Synthetic Flexibility: Epoxide ring-opening (e.g., Compound 27) and multi-component reactions (e.g., dexpropranolol) are common strategies for introducing diverse substituents .

Pharmacological Activity

Dynamin Inhibition
  • Compound 35 : Exhibits potent dynamin I GTPase inhibition (IC₅₀ = 1.0 ± 0.2 μM) due to the electron-withdrawing carbazole moiety, which enhances binding to dynamin’s GTPase domain .
  • Compound 43: Replacing 4-methylbenzyl with 4-chlorobenzyl reduces potency (IC₅₀ = 1.0 μM), indicating minor steric effects but comparable efficacy .
Beta-Adrenoreceptor Blockade
  • Dexpropranolol HCl: The 1-naphthyloxy group confers membrane-stabilizing effects, while stereochemistry (R-enantiomer) minimizes beta-blocking activity compared to propranolol .
Anti-Inflammatory Activity
  • Compound 1 (): A dihydroxyphenyl-substituted propan-2-ol derivative shows NO inhibition (IC₅₀ = 4.00 μM), surpassing the positive control L-NMMA. The electron-donating methoxy group enhances anti-inflammatory activity .

Physicochemical Properties

Substituents critically influence solubility and lipophilicity:

  • Carbazole Moiety (Compound 35) : Introduces aromatic stacking interactions but reduces aqueous solubility, necessitating formulation optimization .

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